molecular formula C11H7N3OS B12620969 5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole CAS No. 919509-79-8

5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole

Cat. No.: B12620969
CAS No.: 919509-79-8
M. Wt: 229.26 g/mol
InChI Key: RFFXYQLDHHTVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole is a high-purity chemical compound (PubChem CID: 68962331) offered for use in scientific research and development . This molecule features a hybrid structure combining imidazothiazole and pyridine motifs, which are privileged scaffolds in medicinal chemistry known for yielding biologically active molecules . Compounds based on the imidazothiazole core have been identified and patented for their antimicrobial properties, indicating the research value of this structural class in developing new anti-infective agents . Furthermore, synthetic strategies for similar complex heterocyclic systems often involve key intermediates like bromoimidazo[5,1-b]thiazole derivatives, highlighting the importance of such building blocks in organic and medicinal chemistry synthesis . The broader family of thiazole-containing compounds is extensively investigated for its diverse biological activities. Recent studies on novel thiazole and pyridine-thiazole hybrid molecules have demonstrated promising antitumor properties against various human cancer cell lines, suggesting a potential research avenue for this compound class in oncology . Additionally, such hybrids are also explored for their anti-inflammatory potential through mechanisms like the inhibition of cyclooxygenase (COX) . Researchers can utilize this compound as a key intermediate or a reference standard in projects aimed at developing new therapeutic agents for infectious diseases, cancer, and inflammatory conditions. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

919509-79-8

Molecular Formula

C11H7N3OS

Molecular Weight

229.26 g/mol

IUPAC Name

imidazo[5,1-b][1,3]thiazol-5-yl(pyridin-3-yl)methanone

InChI

InChI=1S/C11H7N3OS/c15-10(8-2-1-3-12-6-8)11-13-7-9-14(11)4-5-16-9/h1-7H

InChI Key

RFFXYQLDHHTVAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=NC=C3N2C=CS3

Origin of Product

United States

Preparation Methods

Condensation Reactions

One effective approach involves the condensation of pyridine derivatives with thiazole intermediates. For instance, the synthesis begins with the conversion of 3-cyanopyridine to pyridine-3-carbothiamide, which is subsequently reacted with ethyl-2-chloroacetoacetate under reflux conditions to yield ethyl-5-methyl-2-(pyridine-3-yl)thiazole-4-carboxylate. This compound can then be treated with hydrazine hydrate to produce 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide, which can be further condensed with aromatic aldehydes to form the desired imidazo[5,1-b]thiazole derivatives.

Cyclization Techniques

Cyclization reactions are pivotal in forming the imidazo[5,1-b]thiazole ring system. A notable method involves the reaction of 2-bromo-imidazo[5,1-b]thiazole with N,N-diethylnicotinamide in a nitrobenzene solution under nitrogen atmosphere, followed by heating to facilitate cyclization. The process typically results in a yield of approximately 32% for the desired product after purification steps including washing and drying.

Functionalization of Precursor Compounds

Functionalization strategies are also employed where existing thiazole compounds are modified to introduce the pyridinyl carbonyl group. For example, starting from a thiazole scaffold, a carbonyl group can be introduced through acylation reactions using acyl chlorides or anhydrides in the presence of suitable bases or catalysts.

Reaction Conditions and Yields

The yields and conditions for these reactions vary significantly based on the specific methodology used:

Method Starting Material Reagents Conditions Yield (%)
Condensation 3-cyanopyridine Ethyl-2-chloroacetoacetate, Hydrazine hydrate Reflux Up to 95%
Cyclization 2-bromo-imidazo[5,1-b]thiazole N,N-Diethylnicotinamide Stirring at 85°C 32%
Functionalization Thiazole derivative Acyl chloride Varies (base/catalyst dependent) Varies

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques employed include:

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Anticancer Activity

The compound has demonstrated promising anticancer potential across various cancer cell lines. Notable findings include:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of thiazole, including those linked to pyridine and imidazole moieties, exhibit substantial cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one thiazole-pyridine hybrid exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil with an IC50 of 6.14 μM .
  • Mechanism of Action : The anticancer activity is often attributed to the presence of electron-withdrawing groups and specific structural configurations that enhance interaction with target proteins involved in cell proliferation and apoptosis. For example, compounds with methoxy or halogen substitutions have shown increased efficacy against various cancer types .

Antimicrobial Properties

5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole derivatives have also been evaluated for their antimicrobial activities:

  • Broad-Spectrum Antimicrobial Activity : Several studies report that thiazole-based compounds exhibit potent activity against multidrug-resistant bacteria. For instance, certain derivatives have shown minimal inhibitory concentrations (MICs) below 0.5 μg/mL against MRSA strains, indicating their potential as effective antimicrobial agents .
  • Mechanism of Action : The antimicrobial activity is often linked to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies have suggested favorable interactions between these compounds and bacterial proteins, enhancing their therapeutic potential .

Anticonvulsant Properties

The anticonvulsant effects of this compound have been documented in various preclinical studies:

  • Efficacy in Seizure Models : Compounds derived from thiazoles have been tested in models such as the pentylenetetrazol (PTZ) seizure test, demonstrating significant protective effects against seizures. Some derivatives exhibited median effective doses (ED50) that suggest a strong anticonvulsant profile .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications in the thiazole ring and the introduction of specific substituents can enhance anticonvulsant activity. For example, compounds with halogen substitutions showed improved efficacy compared to their unsubstituted counterparts .

Summary Table of Applications

ApplicationTarget Organism/Cell LineMechanism of ActionIC50/ED50 Values
AnticancerMCF-7, HepG2Induction of apoptosis, cell cycle arrest5.71 μM (MCF-7)
AntimicrobialMRSAInhibition of cell wall synthesis<0.5 μg/mL
AnticonvulsantPTZ-induced seizuresModulation of neurotransmitter releaseED50 values variable

Case Studies

  • Anticancer Study : A recent study synthesized a series of thiazole-pyridine hybrids and evaluated their cytotoxicity against MCF-7 and HepG2 cell lines. The presence of a methoxy group significantly enhanced anticancer activity, with some compounds achieving IC50 values lower than standard treatments like cisplatin .
  • Antimicrobial Research : Another study focused on the synthesis and evaluation of pyridine-thiazole derivatives against various pathogenic microorganisms. The findings indicated that certain compounds exhibited superior antimicrobial properties due to their ability to disrupt bacterial cell wall integrity .
  • Anticonvulsant Evaluation : Research involving the testing of thiazole derivatives in animal models revealed promising results for seizure protection, suggesting that structural modifications could lead to more effective anticonvulsant agents .

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The imidazo[5,1-b]thiazole scaffold differs from the more commonly studied imidazo[2,1-b]thiazole in its ring fusion pattern, which alters electronic properties and steric interactions. Substituents at the 5- or 6-position significantly influence biological activity:

Compound Core Structure Substituents Key Biological Activity Source
5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole Imidazo[5,1-b]thiazole Pyridin-3-yl carbonyl at position 5 In silico predicted kinase inhibition (Inferred)
5l () Imidazo[2,1-b]thiazole 4-Chlorophenyl, substituted acetamide VEGFR2 inhibition (5.72% at 20 μM)
14d () Imidazo[2,1-b]thiazole 4-Chlorophenyl, benzyl-triazole Constitutive androstane receptor agonism
A9 () Imidazo[2,1-b]thiazole 4-Bromo phenyl, secondary amine Anticancer (IC50 = 69.69 μM)

Key Observations :

  • Positional Effects : Substitution at the 5-position (as in the target compound) is less common in literature compared to 6-substituted imidazo[2,1-b]thiazoles. The pyridin-3-yl carbonyl group may enhance binding to kinase ATP pockets through hydrogen bonding, similar to 5l’s acetamide group .
Anticancer Activity
  • Imidazo[2,1-b]thiazole Derivatives: Compound 5l () showed potent cytotoxicity against MDA-MB-231 cells (IC50 = 1.4 μM), surpassing sorafenib (IC50 = 5.2 μM) . In contrast, imidazo[5,1-b]thiazole derivatives (e.g., 3-aminomethylimidazo[5,1-b]thiazole in ) lack direct cytotoxicity data but share structural motifs with kinase inhibitors.
  • Mechanistic Insights : Derivatives with electron-withdrawing groups (e.g., chloro, bromo) exhibit improved binding to targets like VEGFR2 or BET proteins, as seen in .
Kinase Inhibition
  • Compound 5l () demonstrated moderate VEGFR2 inhibition (5.72% at 20 μM), while pyridinyl-containing analogs in and showed activity against constitutive androstane receptors and BET proteins .

Biological Activity

5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The thiazole and imidazole rings are known for their diverse pharmacological properties, making derivatives of these structures promising candidates for drug development.

Structure and Synthesis

The compound features a pyridine moiety linked to an imidazo[5,1-b]thiazole scaffold. This structural configuration is significant as it combines the biological activities associated with both thiazole and imidazole rings. Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications to enhance biological activity.

Biological Activity Overview

Research indicates that derivatives of imidazo[5,1-b]thiazole exhibit a variety of biological activities:

  • Antimicrobial Activity : Several studies have shown that compounds containing the thiazole ring demonstrate significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives have been tested against Candida albicans and Aspergillus niger, showing minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM, which are lower than standard antibiotics like ciprofloxacin and fluconazole .
  • Anticancer Activity : The anticancer potential of thiazole derivatives has been explored extensively. A recent study highlighted that certain imidazo[5,1-b]thiazole compounds exhibited cytotoxic effects on cancer cell lines such as HepG-2 (liver cancer) and HCT-116 (colon cancer), with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Studies

A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. Notably, compounds with electron-withdrawing groups showed enhanced efficacy against fungal strains. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring could significantly influence antimicrobial potency .

CompoundPathogen TestedMIC (mM)Reference
5bC. albicans3.92
5cA. niger4.01
15iVarious30 μM

Anticancer Efficacy

In anticancer research, compounds derived from imidazo[5,1-b]thiazole have been shown to inhibit tumor growth effectively. For example, one derivative demonstrated an IC50 of 6.9 µg/mL against HepG-2 cells, highlighting its potential as a lead compound for further development in cancer therapy .

CompoundCancer Cell LineIC50 (µg/mL)Reference
6HepG-26.9
8HCT-11612.6

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazole derivatives act by inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Interaction with Cellular Targets : These compounds may interact with specific proteins or receptors within cells, disrupting normal cellular functions and leading to apoptosis in cancer cells or inhibiting microbial growth.

Q & A

Q. Q1. What are the recommended synthetic routes for 5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclocondensation of pyridine-3-carbaldehyde derivatives with functionalized imidazo[5,1-b]thiazole precursors. Key steps include:

  • Aldehyde-isocyanide coupling : Use of aldehydes and isocyanides under basic conditions to form the imidazo-thiazole scaffold .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while acidic media (e.g., H₂SO₄) improve cyclization efficiency .
  • Catalysts : Transition-metal-free conditions are preferred to avoid contamination; however, iodine or Cu(I) catalysts may accelerate specific steps .

Q. Optimization Parameters :

VariableImpactOptimal Range
TemperatureHigher temps (80–100°C) improve yield but risk decomposition70–90°C
Reaction TimeProlonged time (>12 hr) increases side products6–8 hr
Stoichiometry1:1.2 molar ratio (aldehyde:isocyanide) maximizes product purity

Q. Q2. How should researchers characterize the structural purity of this compound?

Answer: Combine spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for pyridine (δ 8.5–9.0 ppm) and carbonyl (δ 165–170 ppm) signals. Discrepancies in splitting patterns indicate impurities .
  • X-ray Diffraction : Resolve crystal packing to confirm the fused bicyclic structure. Compare with analogous imidazo-thiazole derivatives (e.g., 5-methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide ).
  • Elemental Analysis : Ensure <1% deviation between calculated and observed C/H/N/S values .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Answer: Focus on modifying substituents while retaining the core scaffold:

  • Pyridine ring : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance binding to hydrophobic enzyme pockets .
  • Imidazo-thiazole : Replace the carbonyl group with thiourea to test inhibitory effects on lipoxygenases or kinases .
  • Experimental workflow :
    • Synthesize derivatives with systematic substituent variations.
    • Screen against target enzymes (e.g., α-glucosidase for antidiabetic potential) using kinetic assays (e.g., Lineweaver-Burk plots) .
    • Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Q. Example SAR Table :

DerivativeR GroupIC₅₀ (μM)Binding Energy (kcal/mol)
Parent-CO-12.3-8.2
9c-CF₃5.7-10.1
7a-NHCOCH₃18.9-7.5
Data from in vitro and in silico studies

Q. Q4. How can computational methods streamline reaction design for novel derivatives?

Answer: Adopt a hybrid quantum mechanics/machine learning (QM/ML) approach:

Reaction Path Search : Use density functional theory (DFT) to map energy profiles for key steps (e.g., cyclization barriers) .

Descriptor-Based ML : Train models on datasets of imidazo-thiazole syntheses to predict optimal conditions (solvent, catalyst) for new reactions .

Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictive accuracy .

Case Study : ICReDD’s platform reduced reaction optimization time by 40% for similar heterocycles by combining quantum calculations with experimental data .

Q. Q5. How should researchers address contradictions in biological activity data across studies?

Answer: Systematically evaluate variables causing discrepancies:

  • Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. phosphate) and incubation times. For example, α-glucosidase inhibition varies significantly at pH 6.8 vs. 7.4 .
  • Cell Lines : Primary vs. immortalized cells may show divergent responses due to metabolic differences.
  • Data Normalization : Use internal controls (e.g., β-galactosidase) to adjust for batch effects .

Q. Resolution Workflow :

Replicate experiments under standardized protocols.

Apply multivariate statistical analysis (e.g., PCA) to identify outlier variables .

Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. Q6. What strategies mitigate degradation during long-term stability studies?

Answer:

  • Storage Conditions : Store lyophilized samples at -20°C under argon to prevent oxidation of the thiazole sulfur .
  • Excipient Screening : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to aqueous formulations to stabilize the carbonyl group .
  • Accelerated Stability Testing : Use Arrhenius modeling (40°C/75% RH for 6 months) to predict shelf life .

Methodological Frameworks

Q. Q7. How to design factorial experiments for optimizing multi-step syntheses?

Answer: Implement a 2k^k factorial design to assess interactions between variables:

  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response Variables : Yield, purity, reaction time.
  • Analysis : Use ANOVA to identify significant factors (p < 0.05) and generate contour plots for optimization .

Q. Example Design :

RunTemp (°C)Catalyst (mol%)SolventYield (%)
1705DMF62
2905DMSO78
37010DMSO71
Adapted from thiazolo[3,2-a]pyridine optimization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.